

D-Cyclohexylglycine: A Chiral Building Block for Advanced Organic Synthesis

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Compound of Interest

Compound Name: *D-Cyclohexylglycine*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

D-Cyclohexylglycine is a non-proteinogenic α -amino acid that has garnered significant attention in the fields of organic synthesis and medicinal chemistry.^{[1][2]} Its unique structural feature, a bulky cyclohexyl group attached to the α -carbon, imparts valuable properties to molecules that incorporate it, making it a crucial chiral building block for the synthesis of complex pharmaceuticals and other bioactive compounds.^{[3][4]} This guide provides a comprehensive overview of **D-Cyclohexylglycine**, including its properties, synthesis, and key applications, with a focus on its role in drug development.

Physicochemical and Chiral Properties

D-Cyclohexylglycine is a white crystalline powder with well-defined physical and chemical properties that are critical for its use in synthesis.^{[1][2]} Its chirality is a key feature, enabling the stereoselective synthesis of target molecules.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₅ NO ₂	[5][6]
Molecular Weight	157.21 g/mol	[5][6]
Appearance	White powder	[1][6]
Melting Point	256 °C	[1]
Specific Rotation [α]	-34.5° (c=0.4, 5N HCl)	[1]
CAS Number	14328-52-0	[1][5]
Purity	Typically ≥ 98.0% (HPLC) or ≥ 99% (Titration)	[6][7]

Synthesis of D-Cyclohexylglycine

The most common and efficient method for the preparation of enantiomerically pure **D-Cyclohexylglycine** is the catalytic hydrogenation of D-phenylglycine.[8] This method preserves the stereochemistry of the starting material, providing the desired D-enantiomer with high purity.

Experimental Protocol: Hydrogenation of D-Phenylglycine

This protocol is based on established literature procedures for the synthesis of cyclohexylglycine via hydrogenation.[8]

Materials:

- D-Phenylglycine
- 5% Rhodium on Carbon (Rh/C) catalyst
- 30% aqueous Hydrochloric Acid (HCl)
- Deionized water

- 30% aqueous Sodium Hydroxide (NaOH)

Procedure:

- A slurry of D-phenylglycine in a solution of 30% aqueous HCl and deionized water is placed in a high-pressure autoclave.
- A catalytic amount of 5% Rh/C is added to the slurry.
- The autoclave is sealed and purged with nitrogen before being pressurized with hydrogen gas (e.g., to 3.6 bar).
- The reaction mixture is heated (e.g., to 50 °C) and stirred vigorously for an extended period (e.g., 40 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- After completion, the autoclave is cooled, and the catalyst is removed by filtration.
- The filtrate is brought to room temperature, and the pH is adjusted by the dropwise addition of 30% aqueous NaOH to precipitate the product.
- The resulting white solid, **D-Cyclohexylglycine**, is collected by filtration, washed with water, and dried under vacuum.

This process typically yields **D-Cyclohexylglycine** in high yield (e.g., 92-98%) and with excellent enantiomeric purity (e.g., >99% e.e.).[\[1\]](#)[\[8\]](#)

Applications in Organic Synthesis and Drug Development

D-Cyclohexylglycine serves as a versatile chiral building block in a variety of synthetic applications, particularly in the pharmaceutical industry.[\[2\]](#)[\[3\]](#) Its incorporation into peptide chains can enhance their resistance to enzymatic degradation, thereby improving their pharmacological stability.[\[1\]](#)

Peptide Synthesis

D-Cyclohexylglycine and its protected derivatives, such as Fmoc-**D-Cyclohexylglycine** and Boc-**D-Cyclohexylglycine**, are widely used in solid-phase and solution-phase peptide synthesis.[1][9][10] The bulky cyclohexyl side chain can influence the secondary structure of peptides, acting as an inducer of β -turns and 3_{10} -helices.[11] This conformational constraint is often desirable in the design of bioactive peptides with specific receptor binding properties.

Chiral Auxiliary

While not as common as other chiral auxiliaries, derivatives of **D-Cyclohexylglycine** can be employed to control the stereochemistry of chemical reactions.[12] The chiral center of the amino acid can direct the approach of reagents to a prochiral center, leading to the formation of a desired stereoisomer.

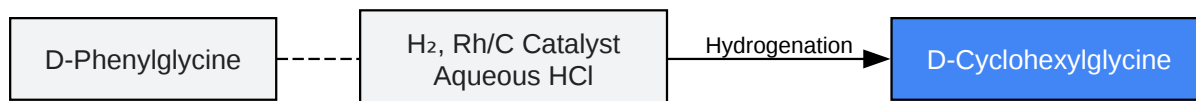
Synthesis of Bioactive Molecules

The unique steric and hydrophobic properties imparted by the cyclohexyl group make **D-Cyclohexylglycine** a valuable component in the synthesis of a wide range of bioactive molecules.[3][4] It has been used in the development of:

- **Antiviral Drugs:** As a key intermediate in the synthesis of compounds targeting viral replication.[2][13]
- **Anticancer Agents:** Incorporated into molecules designed to interact with specific biological targets involved in cancer progression.[2]
- **DPP-IV Inhibitors:** Derivatives of cyclohexylglycine have been developed as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, making them useful in the treatment of type 2 diabetes.[1]
- **Neurotransmitter Modulators:** Its structural similarity to natural amino acids like valine and isoleucine allows it to function as a mimic in neurological studies, aiding in the development of drugs for neurological disorders.[3][8]

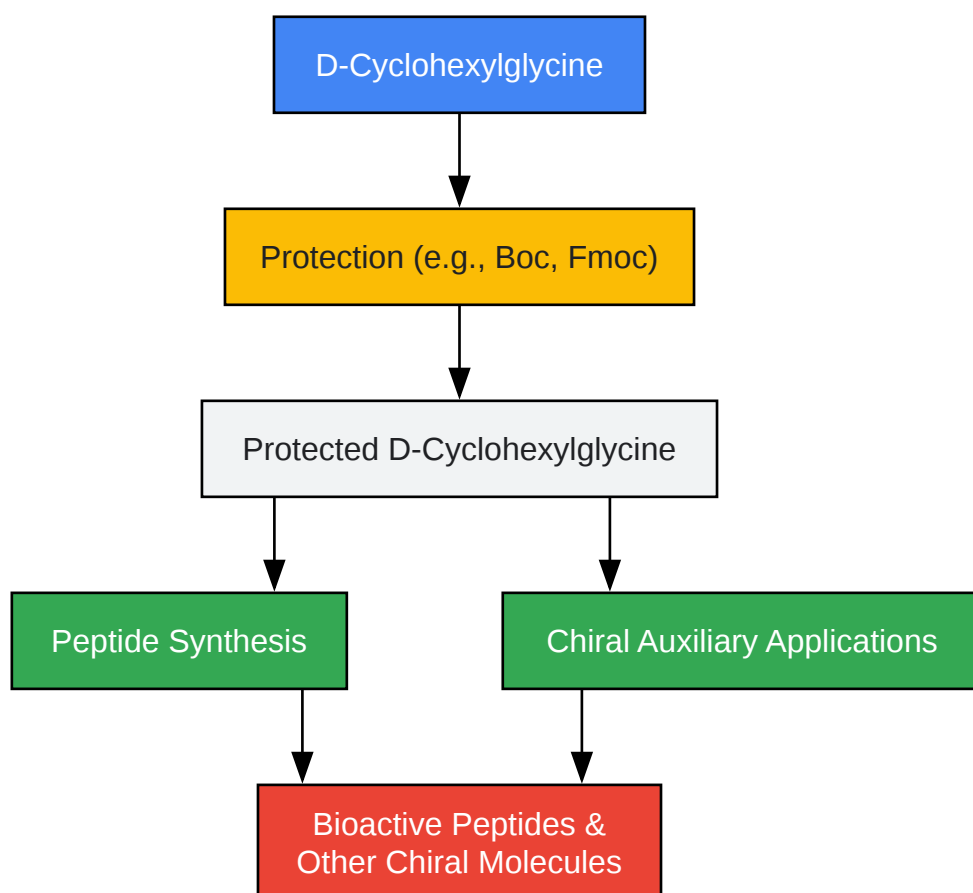
Visualizing the Synthesis and Application of D-Cyclohexylglycine

The following diagrams illustrate the synthetic pathway to **D-Cyclohexylglycine** and its general workflow as a chiral building block.



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Caption: Synthesis of **D-Cyclohexylglycine** via hydrogenation of D-Phenylglycine.



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Caption: General workflow for the application of **D-Cyclohexylglycine** in synthesis.

In conclusion, **D-Cyclohexylglycine** is a highly valuable and versatile chiral building block in modern organic synthesis. Its robust synthesis, well-defined properties, and the advantageous characteristics it imparts to target molecules make it an indispensable tool for researchers and

professionals in the pharmaceutical and chemical industries. The continued exploration of its applications is expected to lead to the development of novel and improved therapeutic agents.

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